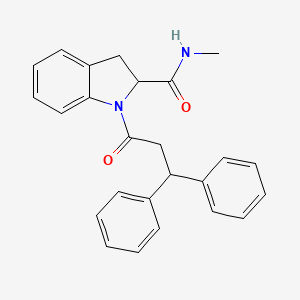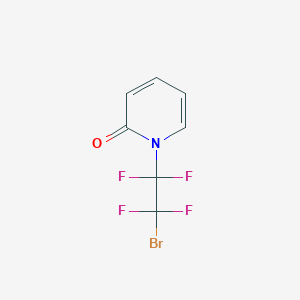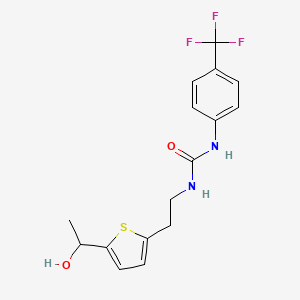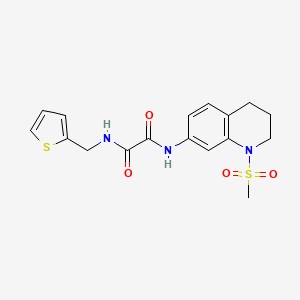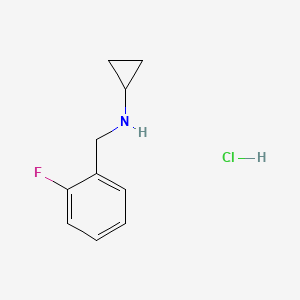
(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride" is a fluorinated phenylcyclopropylamine, which is a class of compounds known for their biological activity, particularly as inhibitors of monoamine oxidases (MAOs). These compounds have been studied extensively due to their potential therapeutic applications, especially in the treatment of neurological disorders .
Synthesis Analysis
The synthesis of fluorinated phenylcyclopropylamines involves the introduction of fluorine into the cyclopropane ring, which can significantly affect the biological activity of these compounds. The synthesis process often requires careful consideration of stereochemistry, as different isomers can exhibit different levels of potency and selectivity towards MAO A and MAO B enzymes . The stability of related compounds, such as 1-cyclopropylmethyl-5-(o-fluorophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one, in aqueous solutions has also been studied, revealing insights into the degradation mechanisms that could inform the synthesis and storage of "(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride" .
Molecular Structure Analysis
The molecular structure of fluorinated phenylcyclopropylamines is characterized by the presence of a cyclopropane ring and a fluorinated phenyl group. The orientation and electronic effects of the substituents on the phenyl ring can influence the overall geometry and electronic distribution of the molecule. For instance, in a related compound, the cyclopropane ring was found to make specific dihedral angles with adjacent phenyl rings, and the presence of halogen atoms like fluorine and chlorine can cause slight deviations from the planes of the phenyl rings .
Chemical Reactions Analysis
Fluorinated phenylcyclopropylamines can undergo various chemical reactions, including interactions with enzymes such as MAOs. The presence of fluorine can affect the reactivity of these compounds, as seen in their ability to inhibit MAO enzymes. The stereochemistry of the compound also plays a crucial role in its reactivity, with different diastereomers showing varying levels of inhibition against MAO A and MAO B . Additionally, the reactivity of cyclopropanone derivatives with amines, as studied in related compounds, can lead to the formation of various heterocyclic structures, which may be relevant for the chemical behavior of "(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride" .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated phenylcyclopropylamines are influenced by their molecular structure. The introduction of fluorine into the molecule can affect its lipophilicity, acidity (pKa), and overall stability. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the crystal structure of a related compound revealed the formation of C—H⋯F hydrogen bonds, which could influence the compound's solubility and crystallinity . The effects of electron-withdrawing or -donating aryl substituents on the inhibition of MAOs by these compounds have also been discussed in relation to their physical properties, such as pKa and logD values .
Applications De Recherche Scientifique
Synthesis and Derivatives
- A study described the synthesis of fluoroketamine, a novel ketamine derivative, from a starting fluorobenzonitrile. This compound showed advantages over ketamine in terms of effective dose and recovery time in preliminary animal tests (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Chemical Precursor Analysis
- 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol was identified as a chemical precursor of 2-fluorodeschloroketamine. The study provided insights into its decomposition pathways, important for understanding related chemical precursors (Luo et al., 2022).
Stability in Aqueous Solutions
- The stability of 1-cyclopropylmethyl-5-(o-fluorophenyl)-7-chloro-l,3-dihydro-2H-1,4-benzodiazepin-2-one in aqueous solution was studied, revealing a two-step degradation mechanism (Koichi, Shigeru, Norio, & Isao, 1979).
Inhibition of Monoamine Oxidase
- Research on fluorinated phenylcyclopropylamines, including compounds structurally related to (1r)Cyclopropyl(2-fluorophenyl)methylamine, indicated they are inhibitors of monoamine oxidase A and B (Yoshida, Rosen, Meyer, Sloan, Ye, Haufe, & Kirk, 2004).
Development of Chiral Cyclopropane Units
- The design of chiral cyclopropanes as conformationally restricted analogues of histamine was explored. These compounds, including (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, have potential in studying bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Mécanisme D'action
The mechanism of action for (1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride is not specified in the search results. As it is used in chemistry and pharmaceuticals research, its mechanism of action would depend on the specific context of its use.
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-8(10)7-12-9-5-6-9;/h1-4,9,12H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKFBHXCEVJHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2522905.png)

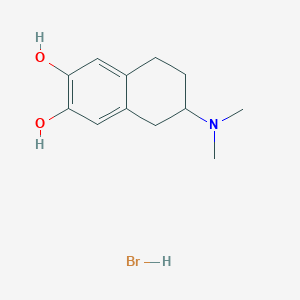
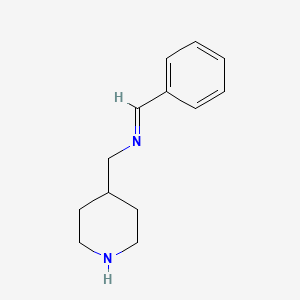
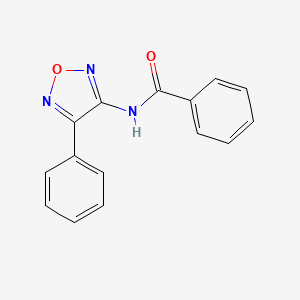

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)
